molecular formula C13H17F3O B13595040 3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol

3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13595040
M. Wt: 246.27 g/mol
InChI Key: SZDOUWRVRUCKFK-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound with a complex structure that includes a tert-butylphenyl group and a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-tert-butylphenyl derivatives with trifluoropropanol under specific conditions. One common method includes the use of acid-catalyzed alkylation reactions, where phenol is alkylated with isobutene to form the tert-butylphenyl group . The trifluoropropanol moiety is then introduced through a series of reactions involving trifluoromethylation agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C13H17F3O

Molecular Weight

246.27 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C13H17F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7,11,17H,8H2,1-3H3

InChI Key

SZDOUWRVRUCKFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(F)(F)F)O

Origin of Product

United States

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